molecular formula C11H10F3NO2 B14505812 5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone CAS No. 62826-05-5

5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone

Cat. No.: B14505812
CAS No.: 62826-05-5
M. Wt: 245.20 g/mol
InChI Key: BDRGRYXKTRWSCP-UHFFFAOYSA-N
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Description

5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone typically involves the reaction of 2-(trifluoromethyl)benzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or halides .

Scientific Research Applications

5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone is unique due to its specific combination of the trifluoromethyl group and the oxazolidinone ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62826-05-5

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-15-10(16)17-8/h1-4,8H,5-6H2,(H,15,16)

InChI Key

BDRGRYXKTRWSCP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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